molecular formula C10H11NO2S B7906816 Methyl 4-(2-amino-2-thioxoethyl)benzoate

Methyl 4-(2-amino-2-thioxoethyl)benzoate

Cat. No. B7906816
M. Wt: 209.27 g/mol
InChI Key: MKXRXAPWAZJANA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US08461348B2

Procedure details

To methyl 4-(cyanomethyl)benzoate (5.0 g, 28.5 mmol) were added 4M hydrogen chloride-ethyl acetate solution (50 mL) and O,O-diethyl dithiophosphate (6.70 mL, 40.0 mmol), and the mixture was stirred overnight. The reaction mixture was alkalified with saturated aqueous sodium hydrogen carbonate solution and 8N aqueous sodium hydroxide solution, and extracted with ethyl acetate. The extract was washed successively with water and saturated brine, dried over sodium sulfate, and filtered by basic silica gel. The filtrate was concentrated under reduced pressure and recrystallized from ethyl acetate-tetrahydrofuran-hexane to give the title compound (4.46 g, 75%) as a colorless solid.
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
6.7 mL
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Yield
75%

Identifiers

REACTION_CXSMILES
[C:1]([CH2:3][C:4]1[CH:13]=[CH:12][C:7]([C:8]([O:10][CH3:11])=[O:9])=[CH:6][CH:5]=1)#[N:2].P([S-])(OCC)(OCC)=[S:15].C(=O)([O-])O.[Na+].[OH-].[Na+]>C(OCC)(=O)C.Cl>[NH2:2][C:1](=[S:15])[CH2:3][C:4]1[CH:13]=[CH:12][C:7]([C:8]([O:10][CH3:11])=[O:9])=[CH:6][CH:5]=1 |f:2.3,4.5,6.7|

Inputs

Step One
Name
Quantity
5 g
Type
reactant
Smiles
C(#N)CC1=CC=C(C(=O)OC)C=C1
Name
Quantity
6.7 mL
Type
reactant
Smiles
P(=S)(OCC)(OCC)[S-]
Name
Quantity
50 mL
Type
solvent
Smiles
C(C)(=O)OCC.Cl
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(O)([O-])=O.[Na+]
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[OH-].[Na+]

Conditions

Stirring
Type
CUSTOM
Details
the mixture was stirred overnight
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

EXTRACTION
Type
EXTRACTION
Details
extracted with ethyl acetate
WASH
Type
WASH
Details
The extract was washed successively with water and saturated brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over sodium sulfate
FILTRATION
Type
FILTRATION
Details
filtered by basic silica gel
CONCENTRATION
Type
CONCENTRATION
Details
The filtrate was concentrated under reduced pressure
CUSTOM
Type
CUSTOM
Details
recrystallized from ethyl acetate-tetrahydrofuran-hexane

Outcomes

Product
Details
Reaction Time
8 (± 8) h
Name
Type
product
Smiles
NC(CC1=CC=C(C(=O)OC)C=C1)=S
Measurements
Type Value Analysis
AMOUNT: MASS 4.46 g
YIELD: PERCENTYIELD 75%
YIELD: CALCULATEDPERCENTYIELD 74.8%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.